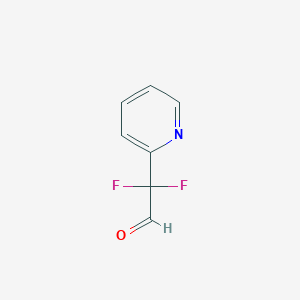

2,2-Difluoro-2-pyridin-2-ylacetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5F2NO |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

2,2-difluoro-2-pyridin-2-ylacetaldehyde |

InChI |

InChI=1S/C7H5F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-5H |

InChI Key |

FJYYKPWXRSVXRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C=O)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Difluoro 2 Pyridin 2 Ylacetaldehyde

Strategies for the Construction of the 2,2-Difluoroacetaldehyde Moiety

The introduction of a geminal difluoro group adjacent to an aldehyde functionality presents unique synthetic challenges. Several methodologies have been developed to address this, each with its own set of advantages and limitations.

Approaches via Difluoroacetaldehyde (B14019234) Hemiacetals or Equivalents

Difluoroacetaldehyde hemiacetals, such as difluoroacetaldehyde ethyl hemiacetal, serve as stable and versatile precursors to the reactive difluoroacetaldehyde. nih.govgoogleapis.com These compounds can be employed as key intermediates in the synthesis of various fluorinated organic molecules. nih.gov Their utility lies in their ability to react with a range of nucleophiles to introduce the difluoromethylcarbonyl moiety. For instance, they have been shown to react smoothly with enamines and imines to produce β-hydroxy-β-difluoromethyl ketones in good to excellent yields. google.com

While a direct reaction with a pyridin-2-yl nucleophile to form 2,2-Difluoro-2-pyridin-2-ylacetaldehyde is not extensively documented in readily available literature, this approach remains a plausible synthetic strategy. The generation of a pyridin-2-yl organometallic reagent, such as 2-lithiopyridine, could potentially react with a difluoroacetaldehyde equivalent to furnish the target compound. researchgate.net The general reactivity of difluoroacetaldehyde ethyl hemiacetal is summarized in the table below.

| Reactant Type | Product Type | Reference |

| Enamines | β-hydroxy-β-difluoromethyl ketones | google.com |

| Imines | β-hydroxy-β-difluoromethyl ketones | google.com |

Introduction of the Difluoromethylene Group via Deoxyfluorination of Aldehydes or Precursors

A prominent and widely applicable method for the synthesis of gem-difluoro compounds is the deoxydifluorination of the corresponding aldehyde. researchgate.net This transformation directly converts a carbonyl group into a difluoromethylene group. A variety of reagents have been developed for this purpose, ranging from the more traditional and hazardous sulfur tetrafluoride (SF₄) and its derivatives like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor, to more modern and milder systems. researchgate.netgoogle.com

Recent advancements have introduced safer and more convenient deoxydifluorination protocols. One such method employs a Ph₂S/Selectfluor system under mild conditions. researchgate.net Another approach utilizes anhydrous tetramethylammonium fluoride (NMe₄F) in combination with electrophilic sulfur(VI) reagents like sulfuryl fluoride (SO₂F₂), perfluorobutanesulfonyl fluoride (PBSF), or trifluoromethanesulfonic anhydride (Tf₂O). nih.gov These methods have demonstrated good to excellent yields for the deoxyfluorination of various (hetero)aryl aldehydes, including those containing a pyridine (B92270) ring. nih.gov For example, 4-(2-pyridyl)benzaldehyde has been successfully converted to its difluoromethyl derivative using these conditions. nih.gov The synthesis of this compound would likely start from a suitable precursor such as pyridin-2-ylglyoxal.

| Deoxyfluorination Reagent | Substrate Type | Key Features |

| DAST, Deoxo-Fluor | Aldehydes, Ketones | Effective but can be hazardous. researchgate.netgoogle.com |

| Ph₂S/Selectfluor | Aldehydes | Mild conditions, uses readily available reagents. researchgate.net |

| NMe₄F / SO₂F₂, PBSF, or Tf₂O | (Hetero)aryl aldehydes | Practical laboratory-scale alternative to gaseous reagents. nih.gov |

| XtalFluor-E / Et₃N·3HF | Aromatic Aldehydes | Room temperature reaction, highly concentrated conditions. researchgate.net |

Exploitation of Difluorocarbene Precursors in Synthesis

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile tool for the introduction of the difluoromethylene (CF₂) and difluoromethyl (CF₂H) groups. mdpi.comresearchgate.net A variety of difluorocarbene precursors have been developed, with (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, and its derivatives like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) being particularly prominent. mdpi.com

These reagents can be activated under different conditions to release difluorocarbene, which can then participate in a range of transformations. mdpi.com For instance, a diversity-oriented synthesis of difluoroalkyl-substituted heteroarenes has been described, proceeding through the addition of a difluorinated phosphorus ylide (generated from a difluorocarbene precursor) to in situ methylated heteroarene N-oxides. acs.org Copper-catalyzed multicomponent reactions involving difluorocarbene have also been reported for the synthesis of multifunctional amides. clockss.org The application of this methodology to the synthesis of this compound would likely involve the reaction of a suitable pyridine-based substrate with a difluorocarbene precursor.

| Difluorocarbene Precursor | Activation Method | Typical Reactions |

| TMSCF₃ (Ruppert-Prakash Reagent) | Nucleophilic activation | Difluoromethylation, gem-difluorocyclopropanation. mdpi.com |

| TMSCF₂Br | Various (e.g., fluoride, Lewis acid) | Versatile for many difluorocarbene-involved reactions. mdpi.com |

| BrCF₂CO₂K | Copper catalysis | Multicomponent reactions. clockss.org |

| ClCF₂COONa | Thermal or catalytic decomposition | Difluoromethylation. clockss.org |

Role of Fluorous Chemistry in Difluoroaldehyde Synthesis and Purification

Fluorous chemistry utilizes perfluorinated compounds or substituents to aid in the separation and purification of reaction products. chemrxiv.org This technique is particularly well-suited for the synthesis of fluorinated molecules, including difluoroaldehydes. The core principle involves the attachment of a "fluorous ponytail," a perfluorinated alkyl chain, to a reagent or substrate. chemrxiv.org

The high affinity of these fluorous tags for fluorous solvents (e.g., perfluorohexane) or fluorous solid phases allows for efficient separation from non-fluorous components of a reaction mixture. chemrxiv.org This can be achieved through fluorous solid-phase extraction (F-SPE) or fluorous flash chromatography (F-FC). researchgate.net By employing a fluorous-tagged reagent or substrate in the synthesis of this compound, the purification of the final product or intermediates could be significantly simplified, contributing to a more efficient and "green" synthetic process. chemrxiv.orgresearchgate.net

| Fluorous Technique | Principle | Application in Synthesis |

| Fluorous Biphase System (FBS) | Use of immiscible fluorous and organic solvents for catalyst/product separation. | Catalyst recycling and simplified product isolation. |

| Fluorous Solid-Phase Extraction (F-SPE) | Separation based on the affinity of fluorous tags for a fluorous solid phase. researchgate.net | High-throughput purification of compound libraries. |

| Fluorous Flash Chromatography (F-FC) | Scalable chromatographic separation using fluorous stationary phases. researchgate.net | Purification of intermediates and final products from milligram to gram scale. |

Strategies for Incorporating the Pyridin-2-yl Moiety

The successful synthesis of the target compound also hinges on the effective introduction of the pyridin-2-yl group. This can be achieved either by starting with a pre-functionalized pyridine or by modifying the pyridine ring at a later stage of the synthesis.

Functionalization of Pyridine Rings to Introduce Aldehyde or Equivalent Groups

The pyridine ring is a common structural motif in many bioactive molecules, and numerous methods for its synthesis and functionalization have been developed. google.com For the synthesis of this compound, a key precursor is often pyridine-2-carboxaldehyde or a related derivative.

The synthesis of substituted pyridines can be accomplished through various condensation reactions, often catalyzed by acids or metals, involving aldehydes, ketones, and ammonia or its equivalents. illinois.eduacs.org The functionalization of a pre-existing pyridine ring is also a common strategy. For instance, the direct C-H functionalization of pyridines allows for the introduction of various substituents at specific positions. researchgate.net The Zincke reaction provides a unique method for the ring-opening of pyridinium salts to form Zincke aldehydes, which can then be used as building blocks in further synthetic transformations. The preparation of pyridine-2-carboxaldehyde itself can be achieved through the oxidation of 2-pyridinemethanol or other established methods.

| Method | Description | Application |

| De Novo Pyridine Synthesis | Construction of the pyridine ring from acyclic precursors. google.comacs.org | Access to a wide range of substituted pyridines. |

| C-H Functionalization | Direct introduction of functional groups onto the pyridine ring. researchgate.net | Late-stage modification of pyridine-containing molecules. |

| Oxidation of 2-Picoline | Conversion of the methyl group of 2-picoline to an aldehyde. | A common industrial route to pyridine-2-carboxaldehyde. |

| Zincke Reaction | Ring-opening of pyridinium salts to form Zincke aldehydes. | Synthesis of functionalized open-chain compounds from pyridines. |

Metal-Catalyzed Coupling Reactions Involving Halogenated Pyridines and Difluoroacetaldehyde Synthons

Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and they are a plausible approach for the synthesis of this compound. These reactions would typically involve the coupling of a halogenated pyridine, such as 2-bromopyridine or 2-iodopyridine, with a suitable difluoroacetaldehyde synthon.

One potential strategy is the palladium-catalyzed α-arylation of a difluoroacetaldehyde equivalent. While the direct arylation of difluoroacetaldehyde is challenging due to the reactivity of the aldehyde group, a related approach has been demonstrated for the synthesis of α-aryl-α,α-difluoroketones. nih.gov This methodology utilizes a palladium catalyst to couple aryl halides with α,α-difluoroacetophenones. nih.gov A similar strategy could be envisioned for the synthesis of this compound by employing a protected difluoroacetaldehyde synthon or a difluoroacetyl derivative that can be later converted to the aldehyde.

The choice of catalyst and ligands is crucial for the success of such coupling reactions. Palladacycle complexes have shown effectiveness in the α-arylation of α,α-difluoroketones. nih.gov Furthermore, iron-catalyzed Suzuki cross-coupling reactions have been successfully employed for the reaction of 2-halopyridines with tetraarylborates, suggesting that iron catalysts could also be explored for the coupling with a suitable difluoroacetaldehyde synthon. rsc.org

The general scheme for a metal-catalyzed coupling approach is presented below:

Scheme 1: Proposed Metal-Catalyzed Coupling for the Synthesis of this compound

The key challenge in this approach lies in the identification and stability of a suitable difluoroacetaldehyde synthon that is compatible with the reaction conditions of metal-catalyzed cross-coupling.

Convergent and Linear Synthesis Pathways to this compound

Both convergent and linear synthetic strategies can be conceptualized for the preparation of this compound.

Linear Synthesis:

A linear synthesis would involve the sequential modification of a starting pyridine derivative. A possible linear route could commence with the introduction of a difluoromethyl group onto the pyridine ring, followed by the oxidation of this group to the desired aldehyde functionality.

Convergent Synthesis:

A convergent synthesis would involve the independent synthesis of two key fragments, a pyridine-containing fragment and a difluoroacetaldehyde-containing fragment, which are then coupled together in a later step. This approach can be more efficient as it allows for the parallel construction of complex fragments.

A potential convergent strategy could involve the reaction of a 2-lithiopyridine or a 2-pyridyl Grignard reagent with a difluoroacetaldehyde synthon. The metal-catalyzed coupling reactions discussed in the previous section are also examples of convergent synthesis, where a halogenated pyridine and a difluoroacetaldehyde equivalent are brought together.

The table below outlines the conceptual differences between linear and convergent approaches for the synthesis of the target compound.

| Synthesis Type | Description | Potential Advantages | Potential Challenges |

| Linear | Stepwise functionalization of a pyridine starting material. | Simpler retrosynthetic analysis. | Potentially longer reaction sequence, leading to lower overall yield. |

| Convergent | Independent synthesis of key fragments followed by their coupling. | Higher overall yield, greater flexibility in fragment synthesis. | Requires the development of a suitable and stable difluoroacetaldehyde synthon. |

Catalytic Methods in this compound Synthesis

Catalytic methods are integral to the proposed synthetic pathways for this compound, particularly in the context of metal-catalyzed coupling reactions.

As previously mentioned, palladium catalysts have been effectively used for the α-arylation of α,α-difluoroketones with aryl and heteroaryl halides. nih.gov The catalytic cycle for such reactions typically involves oxidative addition of the halopyridine to the palladium(0) complex, followed by transmetalation with the enolate of the difluoroacetaldehyde synthon, and subsequent reductive elimination to afford the desired product and regenerate the catalyst.

The following table summarizes potential catalyst systems that could be adapted for the synthesis of this compound based on analogous reactions.

| Catalyst System | Coupling Partners | Reaction Type | Potential Applicability |

| Palladium complexes (e.g., Palladacycles) | Halogenated Pyridine + Difluoroacetaldehyde Synthon | α-Arylation | Direct coupling to form the C-C bond between the pyridine ring and the difluoroacetyl group. nih.gov |

| Iron salts (e.g., FeCl2, FeCl3) with co-catalytic zinc | 2-Halopyridine + Organoboron reagent | Suzuki-type Coupling | Coupling of a 2-pyridylboronic acid derivative with a difluoroacetaldehyde synthon, or vice-versa. rsc.org |

| Copper salts | Halogenated Pyridine + Sulfonyl Synthon | Cross-Coupling | While not directly applicable to an aldehyde synthon, it demonstrates the utility of copper in pyridine functionalization. researchgate.net |

The development of a successful catalytic method for the synthesis of this compound would require careful optimization of various reaction parameters, including the choice of metal catalyst, ligands, base, solvent, and temperature. The inherent reactivity of the aldehyde group necessitates the use of protected synthons or reaction conditions that are tolerant of this functionality.

Chemical Reactivity and Transformation Chemistry of 2,2 Difluoro 2 Pyridin 2 Ylacetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is a cornerstone of organic synthesis, characterized by the electrophilicity of its carbonyl carbon. In 2,2-difluoro-2-pyridin-2-ylacetaldehyde, this inherent reactivity is amplified by the strong inductive effect of the two fluorine atoms, which withdraws electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues.

Nucleophilic Addition Reactions (e.g., Grignard, Organometallic Additions, Hydride Reductions)

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org The enhanced electrophilicity of the carbonyl carbon in this compound facilitates its reaction with a wide range of carbon- and hydride-based nucleophiles.

Grignard and Organometallic Additions: Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent carbon nucleophiles that readily add to aldehydes to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com The reaction of this compound with these reagents is expected to proceed via a 1,2-addition mechanism, where the nucleophilic alkyl or aryl group attacks the carbonyl carbon. masterorganicchemistry.comlibretexts.org This is followed by an acidic workup to protonate the resulting alkoxide, yielding a secondary alcohol. libretexts.orgwisc.edu The general outcome is the formation of a 1-substituted-2,2-difluoro-2-(pyridin-2-yl)ethanol derivative. The choice of organometallic reagent allows for the introduction of diverse substituents. nih.govresearchgate.net

Hydride Reductions: The aldehyde can be readily reduced to the corresponding primary alcohol, 2,2-difluoro-2-(pyridin-2-yl)ethan-1-ol. This transformation is typically achieved using complex metal hydrides that serve as a source of the hydride ion (H⁻). libretexts.org Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and the more reactive lithium aluminum hydride (LiAlH₄). youtube.comkhanacademy.org The reaction involves the nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation of the intermediate alkoxide. libretexts.org The reduction of α,α-difluoro carbonyl compounds is a known method for producing difluorinated alcohols. iu.edu

| Reaction Type | Reagent | General Product Structure |

|---|---|---|

| Grignard Addition | R-MgX (e.g., CH₃MgBr) | 1-R-2,2-difluoro-2-(pyridin-2-yl)ethan-1-ol |

| Organolithium Addition | R-Li (e.g., n-BuLi) | 1-R-2,2-difluoro-2-(pyridin-2-yl)ethan-1-ol |

| Hydride Reduction | NaBH₄ or LiAlH₄ | 2,2-difluoro-2-(pyridin-2-yl)ethan-1-ol |

Condensation and Cyclization Reactions (e.g., Imine, Hydrazone Formation, Heterocycle Synthesis)

The aldehyde functional group readily undergoes condensation reactions with nitrogen-based nucleophiles, such as primary amines and hydrazines, to form imines and hydrazones, respectively. masterorganicchemistry.comlibretexts.org These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. libretexts.orgoperachem.com

Imine and Hydrazone Formation: The reaction of this compound with a primary amine (R-NH₂) yields an N-substituted imine, also known as a Schiff base. organic-chemistry.orgkhanacademy.org Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) produces the corresponding hydrazone. wikipedia.orgorganic-chemistry.orglibretexts.orgdergipark.org.tr These derivatives are often stable, crystalline solids and can serve as valuable intermediates for further synthetic transformations. wikipedia.org

Heterocycle Synthesis: this compound is a valuable precursor for the synthesis of various fluorine-containing heterocyclic compounds. The aldehyde can participate in cyclocondensation reactions with a variety of multifunctional reagents. For instance, reaction with amidines can be a pathway to substituted pyrimidines. mdpi.com Multicomponent reactions involving the aldehyde, an amine, and a third component can lead to complex heterocyclic scaffolds such as imidazo[1,2-a]pyridines or indolizines. nih.gov The Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde followed by an acid-catalyzed cyclization, could also be applied to derivatives of this aldehyde to form new ring systems. nih.gov The difluoromethyl-pyridine moiety can thus be incorporated into diverse heterocyclic frameworks, a strategy often employed in medicinal chemistry. doi.orgnih.gov

| Reactant(s) | Reaction Type | Resulting Functional Group or Heterocycle |

|---|---|---|

| Primary Amine (R-NH₂) | Imine Formation | Imine (Schiff Base) |

| Hydrazine (H₂N-NH₂) | Hydrazone Formation | Hydrazone |

| Amidine | Cyclocondensation | Pyrimidine |

| 2-Aminopyridine derivatives | Cyclocondensation | Imidazo[1,2-a]pyridine |

| Cyanoacetyl hydrazine | Condensation/Cyclization | Pyridine (B92270) derivatives nih.gov |

Oxidation Pathways to Carboxylic Acid Derivatives

Aldehydes are susceptible to oxidation, typically yielding the corresponding carboxylic acids. This transformation involves the conversion of the aldehyde C-H bond to a C-O bond. This compound is expected to undergo oxidation to form 2,2-difluoro-2-(pyridin-2-yl)acetic acid.

Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from Jones' reagent), or milder reagents like silver oxide (Ag₂O) can be employed for this purpose. The resulting α,α-difluoro carboxylic acid is a valuable synthetic intermediate, particularly for the synthesis of fluorinated analogues of biologically active molecules.

Reactivity of the 2,2-Difluoro Moiety

The gem-difluoro group is not merely a passive electronic modifier; it can actively participate in chemical transformations, particularly those involving the cleavage of the strong carbon-fluorine bond.

Transformations Involving C-F Bond Activation and Cleavage

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. However, advancements in catalysis have enabled transformations that proceed via C-F bond activation. nih.gov Transition metal complexes, particularly those of nickel, rhodium, and platinum, are known to mediate the cleavage of C-F bonds in fluoroaromatic and fluoroheteroaromatic compounds. nih.govresearchgate.net

For this compound, such reactions could potentially occur at the difluorinated carbon. Mechanisms often involve oxidative addition of the C-F bond to a low-valent metal center. nih.gov This can lead to hydrodefluorination (replacement of F with H), a process that has been demonstrated for fluoropyridines using nickel catalysts and a hydride source like pinacolborane. chemrxiv.org Alternatively, the activated intermediate could be trapped by other reagents to form new C-C or C-heteroatom bonds. While aliphatic C-F bonds can be activated, the presence of the adjacent pyridyl group might influence the reaction pathways. nih.gov

Participation in Fluorine-Containing Carbocycle and Heterocycle Formations

The difluoro moiety can be a key structural element in the formation of new fluorine-containing rings. nih.gove-bookshelf.de While the aldehyde group is often the primary site of reaction for initial bond formation, the difluoro group can be incorporated into the final cyclic product. For example, the synthesis of the FDA-approved drug Vericiguat involves the use of a fluorinated building block to construct a 1H-pyrazolo[3,4-b]pyridine core where a fluorine atom is retained. mdpi.com

Synthetic strategies may involve converting the aldehyde into a different functional group that then directs cyclization. For instance, the aldehyde could be used to build a chain that is then cyclized in a manner that includes the CF₂ group as part of a new carbocyclic or heterocyclic ring. nih.gov The synthesis of various fluorine-containing heterocycles, such as pyrazoles, thieno[2,3-b]pyridines, and benzothiazines, often relies on fluorinated starting materials where the fluorine atoms are carried through the synthetic sequence into the final target molecule. doi.orgnih.govresearchgate.net

Influence of Geminal Fluorine Substituents on Aldehyde Reactivity and Enolization

The presence of two fluorine atoms on the carbon alpha to the carbonyl group significantly alters the reactivity of the aldehyde. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect has profound consequences on the adjacent aldehyde functionality.

One of the most notable effects is the increased acidity of the α-hydrogen. The carbonyl group itself makes the α-hydrogen weakly acidic through resonance stabilization of the resulting enolate. libretexts.org The geminal fluorine atoms further enhance this acidity by inductively withdrawing electron density, stabilizing the negative charge of the conjugate base (enolate). This increased acidity facilitates enolization, the process where the aldehyde equilibrates with its enol tautomer.

The formation of an enol or enolate is a critical step in many reactions of carbonyl compounds, including aldol (B89426) reactions and α-halogenation. libretexts.orgyoutube.com For this compound, this enhanced tendency to form an enolate intermediate makes the α-carbon a more potent nucleophile in reactions where it attacks an electrophile. masterorganicchemistry.com

| Feature | Influence of Geminal Fluorine Atoms |

| α-Hydrogen Acidity | Increased due to inductive electron withdrawal, stabilizing the enolate. |

| Enolization | Promoted due to the increased acidity of the α-hydrogen. |

| Nucleophilicity of Enolate | Potentially enhanced due to greater ease of formation. |

| Reactivity of Carbonyl Carbon | Subject to steric hindrance and electronic destabilization effects. |

Reactivity of the Pyridin-2-yl Ring

The pyridine ring, an electron-deficient aromatic heterocycle, exhibits distinct reactivity patterns compared to benzene (B151609). The nitrogen atom's electronegativity significantly influences the electron density distribution within the ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution, especially when appropriately substituted.

Electrophilic aromatic substitution (EAS) on pyridine is considerably slower than on benzene due to the deactivating effect of the nitrogen atom. wikipedia.org The nitrogen atom's electronegativity withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.org

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. youtube.com These positions are the most electron-deficient and can best stabilize the negative charge of the Meisenheimer complex intermediate through resonance. youtube.com

In highly fluorinated pyridine systems, fluorine atoms can act as leaving groups in SNA reactions. The high electronegativity of fluorine accelerates the rate of nucleophilic attack. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.govacs.org While this compound itself does not have a fluorine on the pyridine ring, understanding these principles is crucial when considering reactions of related fluorinated pyridine derivatives. The presence of electron-withdrawing groups, such as a nitro group, can also activate the pyridine ring towards nucleophilic substitution. mdpi.comresearchgate.netakjournals.com

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For pyridine-containing molecules, these reactions often involve the coupling of a halopyridine with an organometallic reagent. 2-halopyridines are common substrates in these reactions. acs.orgacs.org

Nickel-catalyzed cross-coupling reactions have proven effective for the synthesis of 2-alkylated and 2-arylated pyridines from 2-chloropyridines. nih.govresearchgate.net These methods can tolerate a range of functional groups. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are also widely used. researchgate.net The synthesis of 2,2'-bipyridines, for example, can be achieved through nickel-catalyzed reductive couplings of 2-halopyridines. acs.orgacs.org While this compound does not possess a halogen on the pyridine ring, it could potentially be synthesized from a 2-halopyridine precursor via a cross-coupling reaction to introduce the difluoroacetaldehyde (B14019234) moiety. Conversely, functionalization of the pyridine ring of this compound could be envisioned by first introducing a halogen onto the ring, followed by a metal-catalyzed cross-coupling reaction.

| Reaction Type | Position of Reactivity on Pyridine Ring | Key Features |

| Electrophilic Aromatic Substitution | 3- and 5-positions | Generally slow due to the deactivating effect of the nitrogen atom. |

| Nucleophilic Aromatic Substitution | 2-, 4-, and 6-positions | Favored with a good leaving group; accelerated by electron-withdrawing groups. |

| Metal-Catalyzed Cross-Coupling | Typically at a halogenated position (e.g., 2-position) | Enables formation of C-C and C-heteroatom bonds. |

Cascade and Multicomponent Reactions Involving this compound

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur in a single synthetic operation without isolating intermediates. Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the reactants. nih.gov

The unique combination of functional groups in this compound makes it a potentially valuable building block in such reactions. The aldehyde can participate in imine formation, which is a common initiating step in many MCRs, such as the Strecker and Ugi reactions. mdpi.com The acidic α-hydrogen, enhanced by the geminal fluorine atoms, allows for its participation as a nucleophile in reactions like the aldol or Mannich reactions.

For example, a multicomponent reaction could be envisioned where this compound reacts with an amine and a nucleophile (like a phosphite (B83602) or isocyanide) to generate complex, highly functionalized molecules in a single step. semanticscholar.org The pyridine ring can also play a role, potentially influencing the stereochemical outcome of the reaction or participating in subsequent cyclization steps. The development of cascade and multicomponent reactions involving gem-difluorinated compounds is an active area of research, offering efficient pathways to novel fluorinated molecules. rsc.orgresearchgate.net

Derivatives and Analogues of 2,2 Difluoro 2 Pyridin 2 Ylacetaldehyde

Synthesis and Transformations of 2,2-Difluoro-2-pyridin-2-ylalcohols and Ketones

The synthesis of α,α-difluoro carbonyl compounds, including alcohols and ketones, often involves specialized fluorination techniques. For ketones analogous to the 2,2-Difluoro-2-pyridin-2-yl scaffold, methods often start from a corresponding methylene (B1212753) ketone. The transformation of a methylene group adjacent to a carbonyl to a difluoromethylene group can be achieved using electrophilic fluorinating agents. nih.gov While monofluorination of 1,3-diketones is often rapid due to their enol tautomers, the subsequent second fluorination can be slower. nih.gov This second step can be facilitated by the addition of a base or water to promote the enolization of the intermediate monofluoro-ketone. nih.gov

Common approaches include the use of reagents like Selectfluor®, where the reaction with 1,3-diketones can eventually yield the 2,2-difluoro derivatives. nih.gov Alternative methods involve the deoxyfluorination of carbonyl compounds using reagents such as diethylaminosulfur trifluoride (DAST). nih.gov

Once formed, 2,2-Difluoro-2-pyridin-2-ylalcohols and ketones can undergo various transformations. The alcohol can be oxidized to the corresponding aldehyde or ketone under standard conditions, while the ketone can participate in nucleophilic addition reactions at the carbonyl carbon. The presence of the electron-withdrawing difluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Table 1: Synthetic Approaches to α,α-Difluoro Ketones

| Method | Starting Material | Reagent(s) | Product Type |

|---|---|---|---|

| Electrophilic Fluorination | 1,3-Diketone | Selectfluor® | 2,2-Difluoro-1,3-diketone |

| Electrophilic Fluorination | Ketone | N-F reagent, Strong Base | 2,2-Difluoroketone |

| Deoxyfluorination | Carbonyl Derivative | DAST or Deoxo-Fluor | gem-Difluoro Compound |

Formation and Reactivity of Imines, Hydrazones, and Oximes Derived from the Compound

The aldehyde functional group of 2,2-Difluoro-2-pyridin-2-ylacetaldehyde readily reacts with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. These condensation reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com

Imines (Schiff Bases): The reaction with primary amines (R-NH₂) yields imines (R₂C=N-R'). libretexts.org This process is reversible and begins with the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration leads to the final imine product. libretexts.orglibretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine reactant, rendering it non-nucleophilic, while insufficient acidity will prevent the protonation of the hydroxyl group in the intermediate, hindering water elimination. lumenlearning.comlibretexts.org

Hydrazones: When this compound reacts with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine), a hydrazone is formed. wikipedia.orgkhanacademy.org Hydrazones are a class of organic compounds with the structure R¹R²C=N-NH₂. wikipedia.org These derivatives are often stable, crystalline solids and have historically been used for the characterization and purification of aldehydes and ketones. libretexts.orgkhanacademy.org Hydrazones are generally more susceptible to hydrolysis back to the parent aldehyde and hydrazine than the analogous oximes. wikipedia.org

Oximes: The reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime, a chemical compound belonging to the class of imines with the general formula R¹R²C=NOH. byjus.com Like imine and hydrazone formation, this is a condensation reaction occurring under weakly acidic conditions. byjus.com Oximes derived from aldehydes are known as aldoximes. byjus.com These compounds are valuable synthetic intermediates and can be reduced to primary amines or dehydrated to form nitriles. byjus.com

Table 2: Derivatives from Condensation Reactions

| Reactant | Product Class | General Structure |

|---|---|---|

| Primary Amine (R'-NH₂) | Imine (Schiff Base) | (py-CF₂)CH=NR' |

| Hydrazine (H₂N-NH₂) | Hydrazone | (py-CF₂)CH=NNH₂ |

| Hydroxylamine (NH₂OH) | Oxime | (py-CF₂)CH=NOH |

The reactivity of these derivatives is diverse. Imines can be hydrolyzed back to the aldehyde and amine or reduced to form secondary amines. masterorganicchemistry.com Hydrazones are key intermediates in reactions such as the Wolff-Kishner reduction. wikipedia.org Oximes can undergo rearrangements like the Beckmann rearrangement and participate in cycloaddition reactions. nsf.govmdpi.com

Construction of Heterocyclic Systems Incorporating the Difluoropyridinylacetaldehyde Scaffold

The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems. The combination of the pyridine (B92270) ring, the reactive aldehyde, and the unique properties imparted by the gem-difluoro group allows for a variety of cyclization strategies.

One common approach involves multicomponent reactions (MCRs) where the aldehyde reacts with an amine and a third component to build a new ring system. For instance, imines formed in situ from the aldehyde and an amine can act as electrophiles in Mannich-type reactions or as dienophiles in cycloaddition reactions. nih.gov

The pyridine nitrogen itself can participate in cyclization reactions. For example, a three-component reaction of a pyridine-2-carboxaldehyde, an amine, and an alkyne can lead to the formation of indolizine (B1195054) derivatives. nih.gov In a similar fashion, this compound could be employed in reactions with compounds like 2-(pyridin-2-yl)acetates to construct functionalized indolizine rings. nih.gov Another potential pathway is the synthesis of terpyridines. A known method involves the reaction of lithium ketoenolates with ammonium (B1175870) acetate, suggesting that derivatives of the title compound could be used to synthesize fluorinated terpyridines. researchgate.net

The oxime derivatives also serve as versatile building blocks for heterocycle synthesis. researchgate.net The N-O bond in oximes can be cleaved under various conditions (photochemical or transition metal-catalyzed) to generate iminyl radicals. nsf.gov These reactive intermediates can then undergo further reactions, such as addition to alkenes or intramolecular cyclizations, to form a range of nitrogen-containing heterocycles. nsf.gov

Structure-Reactivity Relationships in Analogous α,α-Difluoroaldehydes and Fluorinated Pyridine Carboxaldehydes

The chemical reactivity of an aldehyde is significantly influenced by its molecular structure. In this compound, both the gem-difluoro group and the pyridine ring exert strong electronic effects that dictate its behavior.

Effect of the α,α-Difluoro Group: Fluorine is the most electronegative element, and the two fluorine atoms on the α-carbon act as powerful electron-withdrawing groups. This has several consequences:

Increased Electrophilicity: The C-F bonds inductively pull electron density away from the aldehyde group, making the carbonyl carbon more electron-deficient and thus more electrophilic. This enhances its reactivity towards nucleophiles compared to non-fluorinated analogues.

Hydrate (B1144303) Formation: The increased electrophilicity of the carbonyl carbon facilitates the formation of a stable hydrate in the presence of water.

Acidity of α-Proton: The difluoromethyl group significantly increases the acidity of the aldehydic proton, though this is less relevant for reactivity at the carbonyl center itself.

Applications in Advanced Organic Synthesis

Utility as a Versatile Fluorinated Building Block for Complex Molecular Architectures

Information on the specific use of 2,2-Difluoro-2-pyridin-2-ylacetaldehyde as a building block in the synthesis of complex molecular architectures is not available.

Role in the Synthesis of Organofluorine Compounds with Tailored Stereochemistry

There are no available research findings on the role of this compound in the synthesis of organofluorine compounds with controlled stereochemistry.

Application in Multicomponent Reaction Sequences for Rapid Structural Diversity

Specific examples or studies detailing the application of this compound in multicomponent reactions could not be found.

Strategic Intermediate in Total Synthesis Efforts of Natural Products and Designed Molecules

There is no information available on the use of this compound as a strategic intermediate in the total synthesis of natural products or other complex molecules.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms in Transformations of 2,2-Difluoro-2-pyridin-2-ylacetaldehyde

The reaction mechanisms for a gem-difluoroaldehyde adjacent to a pyridine (B92270) ring, such as this compound, would be influenced by the strong electron-withdrawing nature of the two fluorine atoms and the electronic properties of the pyridine ring. The fluorine atoms significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Transformations of this aldehyde would likely involve several key mechanistic pathways:

Nucleophilic Addition: This would be a predominant reaction pathway. The polarized C=O bond, further activated by the adjacent CF₂ group, would readily react with a variety of nucleophiles. The mechanism would involve the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. The pyridine ring's nitrogen could play a role in modulating the reactivity, potentially through electronic effects or by acting as a Lewis base.

Oxidation and Reduction: Standard oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol would follow established mechanisms. However, the presence of the difluoro group might influence the reaction conditions required and the stability of intermediates.

Reactions involving the α-carbon: While the α-carbon lacks a proton, reactions involving this position are conceivable under specific conditions, potentially through rearrangement or fragmentation pathways. The stability of any potential intermediates would be a key factor.

Elucidation of these mechanisms would typically involve a combination of experimental techniques, including kinetic studies, isotopic labeling, and the characterization of intermediates.

Quantum Chemical Calculations (DFT, ab initio) for Reaction Pathways, Transition States, and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties and reactivity of molecules like this compound.

Reaction Pathways and Transition States: Computational modeling could be employed to map the potential energy surface for various transformations. This would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.

Transition State Searching: Identifying the saddle points on the potential energy surface that connect reactants and products. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are commonly used.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a found transition state correctly connects the desired reactant and product.

These calculations would provide crucial information about the activation energies and reaction thermodynamics, allowing for the prediction of the most favorable reaction pathways.

Electronic Properties: DFT calculations can also be used to understand the electronic structure of the molecule. Key properties that would be investigated include:

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions to predict reactivity. The LUMO would likely be centered on the carbonyl group, indicating its electrophilic nature.

Natural Bond Orbital (NBO) Analysis: To understand charge distribution and delocalization within the molecule. This would quantify the polarization of the C=O bond and the electron-withdrawing effect of the fluorine atoms.

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron-rich and electron-poor regions of the molecule, further highlighting the electrophilic carbonyl carbon.

A selection of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p), cc-pVTZ) would be benchmarked to ensure the accuracy of the calculations.

Below is a hypothetical data table illustrating the kind of information that could be generated from DFT calculations for different conformations or reaction intermediates of this compound.

| Property | Conformer A | Transition State 1 | Intermediate 1 |

| Relative Energy (kcal/mol) | 0.0 | 15.2 | -5.8 |

| Dipole Moment (Debye) | 3.5 | 5.1 | 2.9 |

| HOMO Energy (eV) | -7.2 | -7.5 | -6.8 |

| LUMO Energy (eV) | -1.5 | -2.0 | -1.2 |

| C=O Bond Length (Å) | 1.21 | 1.35 | - |

| C-F Bond Length (Å) | 1.35 | 1.36 | 1.37 |

Note: The data in this table is illustrative and not based on actual calculations for the specified compound.

Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring (e.g., NMR, Mass Spectrometry, IR)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show signals corresponding to the protons on the pyridine ring and the aldehyde proton. The chemical shift of the aldehyde proton would be expected to be significantly influenced by the adjacent difluoro group. The coupling patterns of the pyridine protons would help confirm the substitution pattern.

¹³C NMR: The carbonyl carbon would exhibit a characteristic chemical shift, likely in the downfield region. The carbon atom bonded to the two fluorine atoms would show a triplet due to ¹J-coupling with the fluorine atoms. The carbons of the pyridine ring would also have distinct chemical shifts.

¹⁹F NMR: This would be a crucial technique. A single signal would be expected for the two equivalent fluorine atoms, and its chemical shift would be characteristic of a gem-difluoro group adjacent to a carbonyl and an aromatic ring.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve cleavage of the C-C bond between the carbonyl group and the pyridine ring, as well as the loss of small molecules like CO or HF.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present:

A strong C=O stretching vibration for the aldehyde, likely at a higher wavenumber than a typical aldehyde due to the electron-withdrawing fluorine atoms.

C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region.

C-H stretching and bending vibrations for the aromatic pyridine ring.

The characteristic C-H stretch of the aldehyde group.

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals for pyridine protons (7-9 ppm), aldehyde proton (shifted due to fluorine). |

| ¹³C NMR | Signal for carbonyl carbon (>180 ppm), triplet for CF₂ carbon, signals for pyridine carbons. |

| ¹⁹F NMR | A single signal for the two equivalent fluorine atoms. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight. Fragmentation pattern showing loss of CO, HF, and pyridine ring fragments. |

| IR Spec. | Strong C=O stretch (likely >1750 cm⁻¹), strong C-F stretches (1000-1400 cm⁻¹), aromatic C-H and C=C/C=N stretches. |

Note: The data in this table is predictive and based on general spectroscopic principles.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes to 2,2-Difluoro-2-pyridin-2-ylacetaldehyde

The development of efficient and environmentally benign methods for the synthesis of this compound is a primary area for future research. Current approaches to α,α-difluoro-α-arylacetaldehydes often rely on multi-step sequences or harsh fluorinating reagents. Future efforts should focus on more direct and sustainable strategies.

One promising avenue is the direct C-H difluoromethylation of pyridine-based precursors. Recent advances in photoredox catalysis have enabled the difluoromethylation of various heterocycles using reagents like difluoromethyltriphenylphosphonium bromide as a CHF2 radical precursor. nih.gov Adapting these methods for the selective functionalization of a methyl group at the 2-position of a pyridine (B92270) ring, followed by oxidation, could provide a more direct route.

Another area of focus should be the development of catalytic, asymmetric methods to access chiral derivatives of this compound. The aldehyde functionality provides a handle for further transformations, and the presence of a chiral center would be highly valuable for applications in asymmetric synthesis and medicinal chemistry.

Below is a table summarizing potential sustainable synthetic strategies that could be explored for the synthesis of this compound.

| Synthetic Strategy | Precursor | Potential Reagents/Catalysts | Key Advantages |

| Direct C-H Difluoromethylation | 2-Methylpyridine derivatives | Photoredox catalysts, CHF2 radical precursors | Atom economy, reduced number of steps |

| Catalytic Fluorination | 2-(2-Oxoacetyl)pyridine derivatives | Nucleophilic or electrophilic fluorinating reagents with transition metal catalysts | Potentially milder conditions, improved selectivity |

| From Fluorinated Building Blocks | 2-Bromopyridine and a difluoroacetyl synthon | Palladium or copper catalysts | Modular approach, good for diversification |

Exploration of New Reactivity Modes and Transformations of the Compound

The synthetic utility of this compound is largely untapped. The presence of the aldehyde group, activated by the adjacent electron-withdrawing difluoromethyl group and the pyridine ring, suggests a rich and diverse reactivity profile. Future research should focus on systematically exploring its reactions with a variety of nucleophiles and reagents.

The aldehyde can serve as an electrophilic partner in a range of classical and modern organic reactions. For instance, its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) would provide access to chiral α,α-difluoro-α-pyridyl alcohols, which are valuable precursors for further functionalization.

Furthermore, the development of stereoselective transformations is a key area for investigation. The use of chiral catalysts in reactions such as aldol (B89426) additions, Henry reactions, or allylation reactions could provide enantiomerically enriched products with multiple stereocenters.

The following table outlines some potential transformations of this compound that warrant investigation.

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Nucleophilic Addition | Grignard reagents, organolithiums | Chiral difluorinated secondary alcohols |

| Wittig and Horner-Wadsworth-Emmons Reactions | Phosphorus ylides/phosphonates | gem-Difluoroalkenes |

| Reductive Amination | Amines, reducing agents | Difluorinated pyridyl ethylamines |

| Asymmetric Aldol Reaction | Chiral catalysts, ketone enolates | Chiral β-hydroxy difluoro ketones |

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of modern synthesis technologies such as flow chemistry and automated platforms can significantly accelerate the investigation and application of this compound. Flow chemistry, in particular, offers several advantages for handling potentially hazardous reagents and for optimizing reaction conditions. acs.orgrsc.org

The synthesis of the target compound itself could be amenable to a flow process, especially if it involves gaseous reagents or highly exothermic steps. Continuous flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and safety profiles. nih.gov

Once synthesized, this compound can be integrated into automated synthesis platforms for the rapid generation of compound libraries. By coupling the aldehyde with a diverse set of building blocks in a sequential and automated fashion, a large number of derivatives can be prepared and screened for biological activity, significantly accelerating the drug discovery process.

Design of Next-Generation Fluorinated Building Blocks Based on the this compound Scaffold

The true potential of this compound lies in its use as a versatile scaffold for the design of more complex and functionally diverse fluorinated building blocks. The pyridine nitrogen can be quaternized or oxidized to the N-oxide, further modulating the electronic properties and providing additional points for derivatization.

By strategically transforming the aldehyde group, a wide array of functional groups can be introduced. For example, oxidation to the carboxylic acid would yield 2,2-difluoro-2-(pyridin-2-yl)acetic acid, a valuable building block for the synthesis of amides and esters. Reduction to the alcohol, followed by conversion to a leaving group, would open up pathways for nucleophilic substitution reactions.

The combination of the pyridine ring and the gem-difluoroacetaldehyde moiety offers a unique platform for the synthesis of novel heterocyclic systems through intramolecular cyclization reactions. The development of such transformations would significantly expand the chemical space accessible from this scaffold. Fluorinated heterocycles are of significant interest in medicinal chemistry due to their unique biological properties. alfa-chemistry.com

The table below provides examples of next-generation building blocks that could be derived from this compound.

| Derivative Class | Synthetic Transformation | Potential Applications |

| Difluoro-pyridyl Amines | Reductive amination | Synthesis of bioactive compounds, ligands for catalysis |

| Difluoro-pyridyl Alkenes | Wittig-type reactions | Precursors for polymerization, Michael acceptors |

| Fused Heterocyclic Systems | Intramolecular cyclization | Novel scaffolds for medicinal chemistry |

| Difluoro-pyridyl Amino Acids | Strecker synthesis | Incorporation into peptides and peptidomimetics |

Q & A

Q. What are the optimal synthetic routes for 2,2-Difluoro-2-pyridin-2-ylacetaldehyde, and how can purity be ensured?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Pyridine functionalization : React 2-pyridinyl precursors with difluoroacetylating agents under basic conditions (e.g., K₂CO₃ or NaH) to introduce the difluoroacetate group .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via HPLC (≥95%) and NMR (e.g., ¹⁹F NMR for fluorine environment analysis) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C/¹⁹F NMR : Identify proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and fluorine coupling patterns .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 185.05) .

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and fluorine substituent geometry (e.g., C-F bond lengths ~1.34 Å) .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis or oxidation .

- Decomposition Risks : Avoid exposure to moisture (hydrolyzes to carboxylic acid derivatives) or strong bases (triggers elimination reactions) .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine atoms influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Computational Analysis : Use density functional theory (DFT) to map electrostatic potential surfaces. Fluorine atoms reduce electron density at the carbonyl carbon, increasing susceptibility to nucleophilic attack (e.g., Grignard reagents) .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs via kinetic studies (e.g., UV-Vis monitoring of imine formation) .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyridine derivatives?

Methodological Answer:

- Meta-Analysis : Cross-reference bioassay results (e.g., IC₅₀ values in enzyme inhibition) with structural analogs (e.g., 4-(Difluoromethoxy)pyridin-2-amine dihydrochloride) to identify structure-activity relationships (SAR) .

- Control Experiments : Test for off-target effects using knockout cell lines or competitive binding assays .

Q. How can this compound serve as a precursor for fluorinated ligands in catalytic systems?

Methodological Answer:

- Ligand Design : React the aldehyde group with hydrazines or amines to form Schiff base ligands. Coordinate with transition metals (e.g., Co²⁺ or Pd²⁺) and test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Performance Metrics : Compare turnover numbers (TON) and enantioselectivity with non-fluorinated ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.